

A Comparative Analysis of (-)-Hinesol and Omeprazole as H+,K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Hinesol	
Cat. No.:	B15564278	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural compound **(-)-Hinesol** and the well-established drug omeprazole as inhibitors of the gastric proton pump, H+,K+-ATPase. This analysis is supported by experimental data on their inhibitory mechanisms and efficacy.

The regulation of gastric acid secretion is a critical therapeutic target for acid-related gastrointestinal disorders. The primary enzyme responsible for gastric acidification is the H+,K+-ATPase, or proton pump, located in the parietal cells of the stomach lining. Inhibition of this enzyme is a highly effective strategy for reducing gastric acid production. Omeprazole, a proton pump inhibitor (PPI), has long been a cornerstone of treatment. However, research into alternative inhibitors, such as the natural sesquiterpenoid (-)-Hinesol, has revealed different mechanisms of action and potential synergistic effects.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The following table summarizes the available IC50 values for (-)-Hinesol and omeprazole against H+,K+-ATPase. It is important to note that the inhibitory activity of omeprazole is highly dependent on pH, with its potency increasing in acidic environments.



Compound	IC50 Value	Experimental Conditions	Source
(-)-Hinesol	5.8 x 10 ⁻⁵ M (58 μM)	H+,K+-ATPase activity assay	[1][2]
(-)-Hinesol	1.6 x 10 ⁻⁴ M (160 μM)	K+-dependent p- nitrophenyl phosphatase (K+- pNPPase) activity	[1][2]
Omeprazole	~50 nM (0.05 μM)	Inhibition of acid production in isolated human gastric glands (stimulated by histamine, db-cAMP, or potassium)	[3]
Omeprazole	4 μΜ	H+,K+-ATPase activity in isolated human gastric membrane vesicles	[3]
Omeprazole	2.4 μΜ	H+,K+-ATPase activity in gastric membrane vesicles under acidic conditions	[4]
Omeprazole	30 μΜ	H+,K+-ATPase activity in gastric membrane vesicles with reduced acidification	[4]

Mechanisms of H+,K+-ATPase Inhibition

(-)-Hinesol and omeprazole inhibit the H+,K+-ATPase through distinct molecular mechanisms.

(-)-Hinesol: This natural compound exhibits a mechanism that is uncompetitive with respect to ATP.[1][2] It appears to interact with the enzyme in its E1 state, which is the conformation







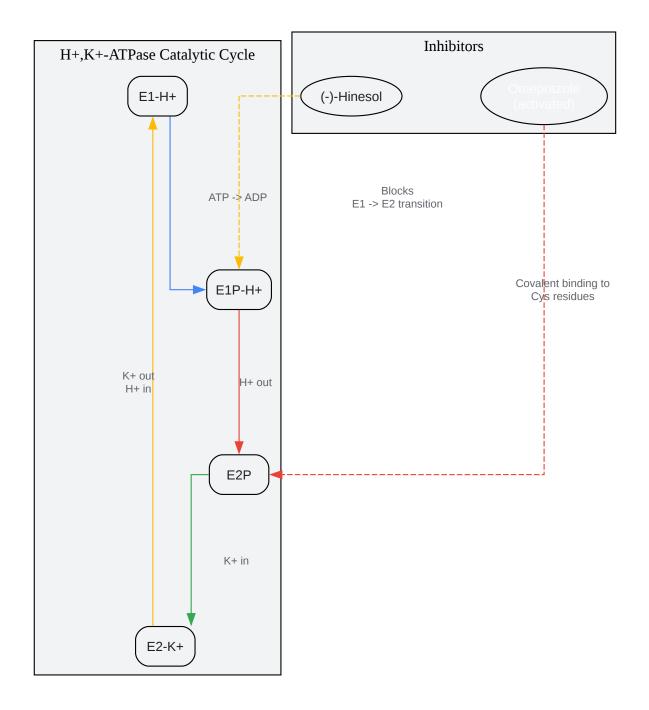
where the proton is bound on the cytoplasmic side.[1][2] By binding to the E1-ATP complex, (-)-Hinesol blocks the conformational change to the E2 state, which is necessary for proton release into the gastric lumen.[1][2] The inhibitory site for (-)-Hinesol is different from that of omeprazole.[1][2] Interestingly, studies have shown that (-)-Hinesol can enhance the inhibitory effect of omeprazole on H+,K+-ATPase.[1][2]

Omeprazole: As a classic proton pump inhibitor, omeprazole is a prodrug that requires activation in an acidic environment.[5][6] In the acidic canaliculus of the parietal cell, omeprazole is converted to a reactive sulfenamide derivative. This activated form then covalently binds to cysteine residues on the alpha subunit of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[7] This covalent modification effectively blocks the pump's ability to transport protons.

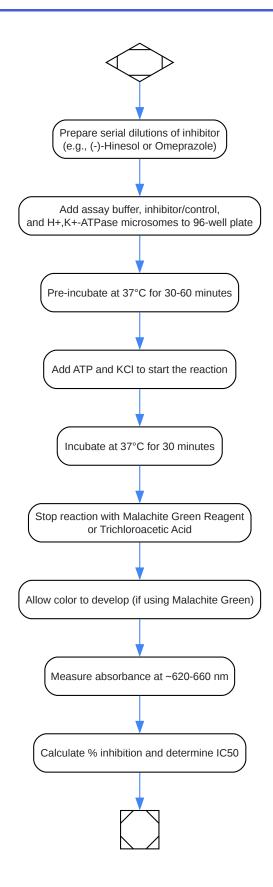
Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catalytic cycle of the H+,K+-ATPase and the points of inhibition for both **(-)-Hinesol** and omeprazole.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibition of H+,K+ -ATPase by hinesol, a major component of So-jutsu, by interaction with enzyme in the E1 state PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Comparative Analysis of (-)-Hinesol and Omeprazole as H+,K+-ATPase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564278#hinesol-vs-omeprazole-as-an-h-k-atpase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com